molecular formula C25H25BrN2O3 B10886802 2-(4-Bromophenoxy)-1-[4-(3-phenoxybenzyl)piperazin-1-yl]ethanone

2-(4-Bromophenoxy)-1-[4-(3-phenoxybenzyl)piperazin-1-yl]ethanone

Cat. No.: B10886802
M. Wt: 481.4 g/mol
InChI Key: IUMHIGDMBHERHZ-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENOXY)-1-[4-(3-PHENOXYBENZYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that features a bromophenoxy group and a phenoxybenzyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENOXY)-1-[4-(3-PHENOXYBENZYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting with the preparation of the bromophenoxy and phenoxybenzyl intermediates. The key steps include:

    Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

    Synthesis of 4-bromophenoxy compound: Reacting 4-bromophenol with an appropriate alkylating agent under basic conditions.

    Preparation of phenoxybenzyl piperazine: This involves the reaction of phenoxybenzyl chloride with piperazine in the presence of a base.

    Coupling reaction: The final step involves coupling the bromophenoxy compound with the phenoxybenzyl piperazine under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENOXY)-1-[4-(3-PHENOXYBENZYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to yield the corresponding phenol and piperazine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the phenoxy and piperazine moieties.

    Reduction: Reduced forms of the compound.

    Hydrolysis: Phenol and piperazine derivatives.

Scientific Research Applications

2-(4-BROMOPHENOXY)-1-[4-(3-PHENOXYBENZYL)PIPERAZINO]-1-ETHANONE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Material Science: Utilized in the synthesis of advanced materials with specific properties.

    Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.

    Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENOXY)-1-[4-(3-PHENOXYBENZYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. The bromophenoxy and phenoxybenzyl groups may interact with enzymes or receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenoxy)benzoic acid
  • 4-(4-Bromophenoxy)phenol
  • 2-(4-Bromophenoxy)tetrahydropyran

Uniqueness

2-(4-BROMOPHENOXY)-1-[4-(3-PHENOXYBENZYL)PIPERAZINO]-1-ETHANONE is unique due to its combination of bromophenoxy and phenoxybenzyl piperazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not fulfill.

Properties

Molecular Formula

C25H25BrN2O3

Molecular Weight

481.4 g/mol

IUPAC Name

2-(4-bromophenoxy)-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C25H25BrN2O3/c26-21-9-11-22(12-10-21)30-19-25(29)28-15-13-27(14-16-28)18-20-5-4-8-24(17-20)31-23-6-2-1-3-7-23/h1-12,17H,13-16,18-19H2

InChI Key

IUMHIGDMBHERHZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)Br

Origin of Product

United States

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